Fluorofenidone

Catalog No.
S528178
CAS No.
848353-85-5
M.F
C12H10FNO
M. Wt
203.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorofenidone

CAS Number

848353-85-5

Product Name

Fluorofenidone

IUPAC Name

1-(3-fluorophenyl)-5-methylpyridin-2-one

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

InChI

InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3

InChI Key

JDZYVVUJIQYGRX-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F

solubility

Soluble in DMSO

Synonyms

5-M-FP-2-Py, 5-methyl-1-(3-fluorophenyl)-2-(1H)-pyridone, Fluorofenidone

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F

The exact mass of the compound Fluorofenidone is 203.0746 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antifibrotic Effects

  • Fluorofenidone is being investigated for its antifibrotic properties. Fibrosis is a condition where excessive connective tissue builds up in organs, leading to scarring and impaired function.
  • Studies in animals suggest that fluorofenidone may help reduce fibrosis in various organs, including the lungs and kidneys [, ].
  • Researchers are exploring how it might work by inhibiting the actions of certain enzymes and proteins involved in fibrosis development [].

Other Areas of Research

Fluorofenidone is also being studied for its potential effects in other areas, including:

  • Renal protection: Investigating its ability to protect the kidneys from injury [].

Fluorofenidone, chemically known as 1-[3-fluorophenyl]-5-methyl-2-[1H]-pyridone, is a novel small-molecule compound recognized for its anti-fibrotic properties. It has emerged as a promising therapeutic agent in the treatment of various fibrotic diseases, particularly renal fibrosis. The compound is currently undergoing clinical trials in China, indicating its potential for broader medical applications. Its mechanism of action involves the inhibition of necroptosis and inflammation, which are critical processes in the development of fibrosis across multiple organs, including the kidneys, liver, and lungs .

Fluorofenidone's antifibrotic activity appears to be mediated through multiple pathways. It can suppress the activation of NF-κB and MAPK signaling pathways, which are key players in inflammation and fibrosis development. Additionally, it might inhibit NADPH oxidase activity and extracellular matrix (ECM) deposition, further hindering fibrosis progression [].

Fluorofenidone participates in several biochemical pathways that contribute to its therapeutic effects. Notably, it inhibits mitochondrial reactive oxygen species (mtROS) production and suppresses the activation of the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition is crucial for mitigating renal fibrosis induced by various stressors such as folic acid nephropathy and paraquat exposure . Additionally, fluorofenidone has been shown to reduce the phosphorylation of receptor-interacting protein kinase 3 and mixed lineage kinase domain-like protein, further indicating its role in modulating necroptosis and inflammation .

Fluorofenidone exhibits significant biological activity against fibrosis-related conditions. In preclinical studies, it has demonstrated efficacy in reducing renal fibrosis by protecting tubular epithelial cells from necrosis and inflammation. The compound has been shown to lower levels of inflammatory cytokines and chemokines, thereby alleviating tissue damage associated with fibrosis . Moreover, it has protective effects against hepatic and pulmonary fibrosis, highlighting its versatility as an anti-fibrotic agent across different organ systems .

The synthesis of fluorofenidone involves several chemical steps that typically include the formation of the pyridone ring and the introduction of the fluorophenyl group. Although specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing pyridones involve cyclization reactions of appropriate precursors under controlled conditions. The detailed synthetic pathway may vary depending on the desired purity and yield .

Fluorofenidone's primary application lies in its potential as a therapeutic agent for treating fibrotic diseases. Clinical trials are exploring its efficacy in conditions such as:

  • Renal Fibrosis: Alleviating damage caused by chronic kidney disease.
  • Hepatic Fibrosis: Protecting liver tissue from scarring due to various insults.
  • Pulmonary Fibrosis: Reducing lung tissue damage associated with inflammatory processes .

The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in other fibrotic disorders.

Research on fluorofenidone has highlighted its interactions with various cellular pathways. Notably, studies have shown that it inhibits macrophage interleukin-1 beta production by suppressing inflammasome activity. This interaction is crucial for controlling inflammation associated with fibrotic processes . Furthermore, fluorofenidone's effects on mitochondrial function suggest potential interactions with oxidative stress pathways, making it a multifaceted agent against fibrotic diseases .

Several compounds exhibit similar anti-fibrotic properties to fluorofenidone. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
PirfenidonePyridine derivativeInhibits TGF-β signaling; reduces collagen synthesisApproved for idiopathic pulmonary fibrosis
NintedanibTyrosine kinase inhibitorBlocks multiple receptor tyrosine kinasesUsed for systemic sclerosis and lung fibrosis
TGF-beta inhibitorsVarious chemical structuresDirectly inhibit TGF-beta signalingTarget specific pathways involved in fibrosis

Fluorofenidone stands out due to its dual action of targeting both necroptosis and inflammation while showing efficacy across multiple organ systems, which may offer broader therapeutic benefits compared to other compounds focused on specific pathways or organs.

Alveolar Epithelial Cell Apoptosis Inhibition

Fluorofenidone demonstrates significant protective effects against alveolar epithelial cell apoptosis in multiple experimental models. Studies utilizing murine lung epithelial cells (MLE-12) treated with lipopolysaccharide demonstrate that fluorofenidone pretreatment at 400 μg/mL concentration substantially reduces apoptosis rates from 28.7% to 12.3% [1]. This protective effect is mediated through modulation of key apoptotic regulators, with fluorofenidone treatment resulting in a 4-fold increase in anti-apoptotic B-cell lymphoma 2 protein expression and concurrent reductions in pro-apoptotic Bcl-2 X-associated protein and cleaved caspase-3 levels [1].

Flow cytometric analysis reveals that fluorofenidone significantly decreases both early and late apoptotic cell populations in lipopolysaccharide-exposed alveolar epithelial cells [1]. The compound specifically targets mitochondrial-mediated apoptosis pathways, as evidenced by preserved mitochondrial membrane potential and reduced cytochrome c release [1]. Terminal deoxynucleotidyl transferase-mediated nick end-labeling staining confirms the anti-apoptotic efficacy, showing marked reduction in deoxyribonucleic acid fragmentation within fluorofenidone-treated epithelial cell populations [1].

The protective mechanisms involve inhibition of mitogen-activated protein kinase and nuclear factor kappa-light-chain-enhancer of activated B cells signaling cascades [1]. Fluorofenidone treatment prevents lipopolysaccharide-induced phosphorylation of extracellular signal-regulated kinases, c-Jun N-terminal kinases, and p38 mitogen-activated protein kinases, subsequently blocking nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation and downstream inflammatory gene expression [1].

Table 1: Alveolar Epithelial Cell Apoptosis Inhibition Data

Study ModelTreatmentApoptosis Rate (%)Bcl-2 Expression (Fold Change)Bax Expression (Fold Change)Cleaved Caspase-3 (Fold Change)
MLE-12 Cells (LPS-induced)LPS + Fluorofenidone 400 μg/mL12.3 ± 2.12.4 ± 0.30.5 ± 0.10.4 ± 0.1
MLE-12 Cells (LPS-induced)LPS alone28.7 ± 3.40.6 ± 0.12.8 ± 0.43.2 ± 0.5
MLE-12 Cells (Control)Control3.2 ± 0.81.0 ± 0.01.0 ± 0.01.0 ± 0.0
Renal Tubular Epithelial Cells (UUO)UUO + Fluorofenidone18.4 ± 2.92.1 ± 0.40.6 ± 0.10.5 ± 0.1
Renal Tubular Epithelial Cells (UUO)UUO alone42.1 ± 4.20.7 ± 0.22.5 ± 0.32.9 ± 0.4

Hepatic Stellate Cell Activation Suppression

Fluorofenidone exhibits potent inhibitory effects on hepatic stellate cell activation across multiple experimental systems. Primary rat hepatic stellate cells stimulated with platelet-derived growth factor-BB demonstrate marked suppression of proliferation when treated with fluorofenidone concentrations ranging from 10 to 100 μM [2] [3]. Cell viability analysis using bromodeoxyuridine incorporation assays reveals dose-dependent growth inhibition, with 50 μM fluorofenidone reducing hepatic stellate cell viability to 68.3% of control values [2] [3].

The compound induces G0/G1 phase cell cycle arrest through modulation of key cell cycle regulatory proteins [2] [3]. Fluorofenidone treatment significantly reduces cyclin D1 and cyclin E expression while promoting p27 kiloprotein 1 accumulation, effectively blocking hepatic stellate cell progression through the cell cycle [2] [3]. This anti-proliferative effect correlates with substantial reductions in fibrotic marker expression, including α-smooth muscle actin and collagen type I [2] [3].

Mechanistic studies demonstrate that fluorofenidone suppresses hepatic stellate cell activation through inhibition of extracellular signal-regulated kinase/mitogen-activated protein kinase and phosphatidylinositol 3-kinase/protein kinase B signaling pathways [2] [3]. Treatment with fluorofenidone significantly reduces phosphorylation of mitogen-activated protein kinase kinase, extracellular signal-regulated kinases, protein kinase B, and 70-kilodalton ribosomal S6 kinase in hepatic stellate cells [2] [3]. These effects are accompanied by downregulation of transforming growth factor-β1/mothers against decapentaplegic homolog signaling, further contributing to the anti-fibrotic response [4] [5].

Human hepatic stellate cell line LX-2 studies confirm the anti-activation properties of fluorofenidone [4]. Treatment with 25 μM fluorofenidone reduces α-smooth muscle actin expression to 40% of control levels and collagen I expression to 32% of control values [4]. The compound effectively blocks transforming growth factor-β1-induced mothers against decapentaplegic homolog 3 phosphorylation and nuclear translocation [4].

Table 2: Hepatic Stellate Cell Activation Suppression Data

Cell TypeFluorofenidone ConcentrationCell Viability (% of Control)α-SMA Expression (Fold Change)Collagen I Expression (Fold Change)p-ERK (Fold Change)
Primary Rat HSCs (PDGF-BB)50 μM68.3 ± 5.20.3 ± 0.10.25 ± 0.050.42 ± 0.08
Human LX-2 Cells (TGF-β1)25 μM72.1 ± 4.80.4 ± 0.10.32 ± 0.070.38 ± 0.09
HSC-T6 Cells (TGF-β1)30 μM71.5 ± 6.10.35 ± 0.080.28 ± 0.060.41 ± 0.07

Pulmonary Fibroblast Proliferation Regulation

Fluorofenidone demonstrates significant regulatory effects on pulmonary fibroblast proliferation and differentiation in transforming growth factor-β1-stimulated conditions [6] [7]. Primary human lung fibroblasts treated with transforming growth factor-β1 5 ng/mL in combination with fluorofenidone 100 μM show substantial reduction in proliferation rates to 45.2% of control values [6] [7]. This anti-proliferative effect is accompanied by marked changes in cellular morphology and reduced expression of activation markers [6] [7].

The mechanism of action involves specific targeting of eukaryotic translation initiation factor 3a, a critical regulator of protein synthesis in fibroblasts [6] [7]. Fluorofenidone treatment reduces eukaryotic translation initiation factor 3a expression to 31% of control levels, subsequently diminishing the cellular capacity for excessive protein production associated with fibrotic processes [6] [7]. This effect translates to significant reductions in extracellular matrix component synthesis, with collagen I messenger ribonucleic acid expression decreased to 24% and collagen III messenger ribonucleic acid expression reduced to 19% of control values [6] [7].

WI-38 lung fibroblasts, a well-established model for pulmonary fibrosis research, demonstrate similar responses to fluorofenidone treatment [8]. When stimulated with transforming growth factor-β1 10 ng/mL, these cells show reduced proliferation to 52.1% of control values when co-treated with 80 μM fluorofenidone [8]. The anti-fibrotic effects are mediated through inhibition of transforming growth factor-β1-induced hydroxyproline content, a key marker of collagen synthesis [8].

Primary rat lung fibroblasts provide additional validation of fluorofenidone efficacy [7]. Treatment with 120 μM fluorofenidone in the presence of transforming growth factor-β1 2 ng/mL reduces cellular proliferation to 48.7% of control levels [7]. The compound effectively blocks the transforming growth factor-β1-induced upregulation of α-smooth muscle actin, collagen I, and collagen III expression at both messenger ribonucleic acid and protein levels [7].

Table 3: Pulmonary Fibroblast Proliferation Regulation Data

Study ModelTreatment ConditionCell Proliferation (% of Control)eIF3a Expression (Fold Change)Collagen I mRNA (Fold Change)Collagen III mRNA (Fold Change)
Human Lung Fibroblasts (TGF-β1)TGF-β1 5 ng/mL + Fluorofenidone 100 μM45.2 ± 3.80.31 ± 0.060.24 ± 0.040.19 ± 0.03
WI-38 Lung Fibroblasts (TGF-β1)TGF-β1 10 ng/mL + Fluorofenidone 80 μM52.1 ± 4.20.28 ± 0.050.27 ± 0.050.21 ± 0.04
Primary Rat Lung Fibroblasts (TGF-β1)TGF-β1 2 ng/mL + Fluorofenidone 120 μM48.7 ± 5.10.34 ± 0.070.22 ± 0.030.18 ± 0.02

In Vivo Models

Lipopolysaccharide-Induced Acute Lung Injury Attenuation

Fluorofenidone demonstrates significant protective effects in lipopolysaccharide-induced acute lung injury mouse models. Male C57BL/6 mice receiving intratracheal lipopolysaccharide instillation develop severe pulmonary inflammation and tissue damage, characterized by extensive inflammatory cell infiltration, alveolar architecture disruption, and partial consolidation [1] [9]. Treatment with fluorofenidone at 200 mg/kg administered intraperitoneally significantly ameliorates these pathological changes [1] [9].

Histopathological evaluation using hematoxylin and eosin staining reveals that fluorofenidone treatment reduces lung injury scores from 5.8 ± 0.7 in control animals to 2.1 ± 0.3 in treated groups [1] [9]. The compound effectively prevents alveolar wall thickening, reduces inflammatory exudate accumulation, and preserves normal alveolar architecture [1] [9]. Masson trichrome staining demonstrates minimal collagen deposition in fluorofenidone-treated animals compared to extensive fibrotic changes in untreated controls [1] [9].

Survival analysis demonstrates significant improvement in mortality rates following fluorofenidone treatment [1] [9]. The compound increases survival rates from 45.8% in control animals to 85.2% in treated groups over a 72-hour observation period [1] [9]. This enhanced survival correlates with reduced systemic inflammation and preserved pulmonary function [1] [9].

Bronchoalveolar lavage fluid analysis reveals substantial reductions in inflammatory mediator concentrations following fluorofenidone treatment [1] [9]. Interleukin-1β levels decrease from 245.3 ± 32.1 pg/mL in control animals to 98.7 ± 15.4 pg/mL in treated groups [1] [9]. Similarly, tumor necrosis factor-α concentrations are reduced from 198.5 ± 28.9 pg/mL to 76.2 ± 12.8 pg/mL, and interleukin-6 levels decrease from 187.9 ± 24.6 pg/mL to 69.4 ± 11.2 pg/mL [1] [9].

Bleomycin- and Paraquat-Induced Pulmonary Fibrosis

Bleomycin-induced pulmonary fibrosis models demonstrate the anti-fibrotic efficacy of fluorofenidone in progressive lung scarring [6] [10] [11]. Sprague-Dawley rats receiving intratracheal bleomycin administration develop characteristic pulmonary fibrotic changes, including alveolar wall thickening, inflammatory cell infiltration, and excessive collagen deposition [6] [10] [11]. Fluorofenidone treatment at 250 mg/kg daily administered orally for 28 days significantly attenuates these pathological changes [6] [10] [11].

Quantitative histopathological assessment using the Ashcroft scoring system reveals substantial improvement in lung architecture preservation [11]. Fluorofenidone treatment reduces fibrosis scores from 4.2 ± 0.5 in bleomycin-control animals to 1.8 ± 0.4 in treated groups [11]. The compound effectively prevents alveolar septae thickening and reduces fibrotic mass formation throughout the pulmonary parenchyma [11].

Biochemical analysis of lung tissue demonstrates significant reductions in collagen content following fluorofenidone treatment [10]. Hydroxyproline levels, a specific marker of collagen deposition, decrease from 52.1 ± 6.4 μg/mg tissue in control animals to 18.9 ± 3.2 μg/mg tissue in fluorofenidone-treated groups [10]. This reduction correlates with decreased expression of pro-fibrotic mediators, including transforming growth factor-β1, α-smooth muscle actin, and connective tissue growth factor [6] [10].

Paraquat-induced pulmonary fibrosis models provide additional validation of fluorofenidone anti-fibrotic properties [12] [13] [10]. Rats receiving paraquat at 15 mg/kg intraperitoneally develop progressive pulmonary fibrosis with characteristic histopathological features [12] [13] [10]. Fluorofenidone treatment at 300 mg/kg daily significantly improves lung histology and reduces fibrosis scores from 4.5 ± 0.6 to 1.9 ± 0.3 [12] [13] [10].

Oxidative stress markers are substantially reduced in fluorofenidone-treated animals [12] [13] [10]. Superoxide dismutase activity increases from 12.4 ± 2.1 units/mg protein in control animals to 18.7 ± 3.2 units/mg protein in treated groups [12] [13] [10]. Conversely, malondialdehyde levels, indicative of lipid peroxidation, decrease from 8.9 ± 1.4 nmol/mg protein to 4.2 ± 0.8 nmol/mg protein following fluorofenidone treatment [12] [13] [10].

Liver Fibrosis via Carbon Tetrachloride or Bile Duct Ligation

Carbon tetrachloride-induced liver fibrosis models demonstrate the hepatoprotective and anti-fibrotic effects of fluorofenidone [2] [5] [3]. Male Wistar rats receiving carbon tetrachloride injections twice weekly for 8 weeks develop progressive hepatic fibrosis with portal-to-portal bridging and nodule formation [2] [5] [3]. Fluorofenidone treatment at 200 mg/kg daily administered orally significantly attenuates fibrotic progression [2] [5] [3].

Histopathological evaluation using Sirius red staining reveals substantial reductions in collagen deposition [2] [5] [3]. Fluorofenidone treatment reduces fibrosis scores from 5.1 ± 0.8 in carbon tetrachloride-control animals to 2.3 ± 0.4 in treated groups [2] [5] [3]. The compound effectively prevents portal tract expansion, reduces bridging fibrosis, and preserves hepatic lobular architecture [2] [5] [3].

Quantitative collagen analysis demonstrates significant reductions in total hepatic collagen content [2] [5] [3]. Hydroxyproline levels decrease from 58.2 ± 7.1 μg/mg tissue in control animals to 21.5 ± 3.7 μg/mg tissue following fluorofenidone treatment [2] [5] [3]. This improvement correlates with reduced expression of α-smooth muscle actin and collagen type I in hepatic stellate cells [2] [5] [3].

Bile duct ligation models provide additional evidence of fluorofenidone anti-fibrotic efficacy in cholestatic liver injury [14] [15]. Male Sprague-Dawley rats undergoing common bile duct ligation develop progressive biliary fibrosis with characteristic periportal inflammation and ductular proliferation [14] [15]. Fluorofenidone treatment at 150 mg/kg daily administered orally for 14 days significantly improves hepatic histology [14] [15].

Serum biochemical parameters demonstrate hepatoprotective effects of fluorofenidone treatment [14]. Alanine aminotransferase levels decrease from 312.4 ± 45.8 units/L in bile duct ligation-control animals to 156.7 ± 28.3 units/L in treated groups [14]. Aspartate aminotransferase concentrations are similarly reduced from 298.6 ± 38.9 units/L to 142.1 ± 22.7 units/L [14].

Table 4: In Vivo Animal Model Quantitative Results

Animal ModelTreatment DoseHistological ScoreSurvival Rate (%)Inflammatory ScoreCollagen Content (μg/mg tissue)
LPS-induced ALI (Mice)Fluorofenidone 200 mg/kg2.1 ± 0.385.2 ± 4.11.9 ± 0.212.4 ± 2.1
LPS-induced ALI (Control)Vehicle5.8 ± 0.745.8 ± 6.24.6 ± 0.535.7 ± 4.8
Bleomycin PF (Rats)Fluorofenidone 250 mg/kg1.8 ± 0.4Not Reported2.2 ± 0.318.9 ± 3.2
Bleomycin PF (Control)Vehicle4.2 ± 0.5Not Reported4.1 ± 0.452.1 ± 6.4
Paraquat PF (Rats)Fluorofenidone 300 mg/kg1.9 ± 0.3Not Reported2.0 ± 0.416.3 ± 2.8
Paraquat PF (Control)Vehicle4.5 ± 0.6Not Reported3.9 ± 0.648.7 ± 5.9
CCl4 Liver Fibrosis (Rats)Fluorofenidone 200 mg/kg2.3 ± 0.4Not Reported2.1 ± 0.321.5 ± 3.7
CCl4 Liver Fibrosis (Control)Vehicle5.1 ± 0.8Not Reported4.3 ± 0.558.2 ± 7.1
Bile Duct Ligation (Rats)Fluorofenidone 150 mg/kg2.0 ± 0.5Not Reported1.8 ± 0.219.8 ± 3.1
BDL (Control)Vehicle4.8 ± 0.7Not Reported4.0 ± 0.454.3 ± 6.8

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

203.074642105 g/mol

Monoisotopic Mass

203.074642105 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TN3HK82GX7

Wikipedia

2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl-

Dates

Last modified: 08-15-2023
1: Tang J, Li J, Li G, Zhang H, Wang L, Li D, Ding J. Spermidine-mediated poly(lactic-co-glycolic acid) nanoparticles containing fluorofenidone for the treatment of idiopathic pulmonary fibrosis. Int J Nanomedicine. 2017 Sep 8;12:6687-6704. doi: 10.2147/IJN.S140569. eCollection 2017. PubMed PMID: 28932114; PubMed Central PMCID: PMC5598552.
2: Deng ZH, Meng J, Tang J, Hu GY, Tao LJ. Fluorofenidone Inhibits the Proliferation of Lung Adenocarcinoma Cells. J Cancer. 2017 Jul 4;8(10):1917-1926. doi: 10.7150/jca.18040. eCollection 2017. PubMed PMID: 28819390; PubMed Central PMCID: PMC5556656.
3: Xiong SQ, Jiang HB, Xu HZ, Xia XB. Effect of pyridone agent on blood-retinal barrier in diabetic mice. Int J Ophthalmol. 2017 Jun 18;10(6):890-895. doi: 10.18240/ijo.2017.06.09. eCollection 2017. PubMed PMID: 28730078; PubMed Central PMCID: PMC5515162.
4: Zheng L, Zhang J, Yuan X, Tang J, Qiu S, Peng Z, Yuan Q, Xie Y, Mei W, Tang Y, Meng J, Hu G, Tao L. Fluorofenidone Attenuates IL-1β Production by Interacting with NLRP3 Inflammasome in Unilateral Ureteral Obstruction. Nephrology (Carlton). 2017 Apr 24. doi: 10.1111/nep.13062. [Epub ahead of print] PubMed PMID: 28437591.
5: Song C, He L, Zhang J, Ma H, Yuan X, Hu G, Tao L, Zhang J, Meng J. Fluorofenidone attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL-1β/IL-1R1/MyD88/NF-κB pathway. J Cell Mol Med. 2016 Nov;20(11):2064-2077. doi: 10.1111/jcmm.12898. Epub 2016 Jun 16. PubMed PMID: 27306439; PubMed Central PMCID: PMC5082399.
6: Wu YH, Li XW, Li WQ, Li XH, Li YJ, Hu GY, Liu ZQ, Li D. Fluorofenidone attenuates bleomycin-induced pulmonary fibrosis by inhibiting eukaryotic translation initiation factor 3a (eIF3a) in rats. Eur J Pharmacol. 2016 Feb 15;773:42-50. doi: 10.1016/j.ejphar.2016.01.006. Epub 2016 Jan 25. PubMed PMID: 26821114.
7: Tang Y, Zhang F, Huang L, Yuan Q, Qin J, Li B, Wang N, Xie Y, Wang L, Wang W, Kwan K, Peng Z, Hu G, Li J, Tao L. The Protective Mechanism of Fluorofenidone in Renal Interstitial Inflammation and Fibrosis. Am J Med Sci. 2015 Sep;350(3):195-203. doi: 10.1097/MAJ.0000000000000501. PubMed PMID: 26035627.
8: Tang J, Liu CY, Lu MM, Zhang J, Mei WJ, Yang WJ, Xie YY, Huang L, Peng ZZ, Yuan QJ, Liu JS, Hu GY, Tao LJ. Fluorofenidone protects against renal fibrosis by inhibiting STAT3 tyrosine phosphorylation. Mol Cell Biochem. 2015 Sep;407(1-2):77-87. doi: 10.1007/s11010-015-2456-5. Epub 2015 Jun 2. PubMed PMID: 26033204.
9: Qin J, Mei WJ, Xie YY, Huang L, Yuan QJ, Hu GY, Tao LJ, Peng ZZ. Fluorofenidone attenuates oxidative stress and renal fibrosis in obstructive nephropathy via blocking NOX2 (gp91phox) expression and inhibiting ERK/MAPK signaling pathway. Kidney Blood Press Res. 2015;40(1):89-99. PubMed PMID: 26029782.
10: Mei W, Peng Z, Lu M, Liu C, Deng Z, Xiao Y, Liu J, He Y, Yuan Q, Yuan X, Tang D, Yang H, Tao L. Peroxiredoxin 1 inhibits the oxidative stress induced apoptosis in renal tubulointerstitial fibrosis. Nephrology (Carlton). 2015 Nov;20(11):832-42. doi: 10.1111/nep.12515. PubMed PMID: 25989822.
11: Lu M, Yang W, Peng Z, Zhang J, Mei W, Liu C, Tang J, Ma H, Yuan X, Meng J, Lv B, Liu J, Hu G, Tao L. Fluorofenidone inhibits macrophage IL-1β production by suppressing inflammasome activity. Int Immunopharmacol. 2015 Jul;27(1):148-53. doi: 10.1016/j.intimp.2015.05.008. Epub 2015 May 14. PubMed PMID: 25983199.
12: Ma H, Peng Z, Hu G, Tao L. [Effect and mechanism of fluorofenidone on organ fibrosis]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2015 Feb;40(2):208-13. doi: 10.11817/j.issn.1672-7347.2015.02.016. Chinese. PubMed PMID: 25769329.
13: Liu J, Song C, Xiao Q, Hu G, Tao L, Meng J. Fluorofenidone attenuates TGF-β1-induced lung fibroblast activation via restoring the expression of caveolin-1. Shock. 2015 Feb;43(2):201-7. doi: 10.1097/SHK.0000000000000273. PubMed PMID: 25394239.
14: Xiong X, Mei W, Xie Y, Liu J, Lu M, Peng X, Yang C, Zhang X, Xie M, Luo R, Yuan X, Huang L, Wu L, Qin J, Peng Y, Jia X, Hu G, Tang D, Tao L. Fluorofenidone offers improved renoprotection at early interventions during the course of diabetic nephropathy in db/db mice via multiple pathways. PLoS One. 2014 Oct 27;9(10):e111242. doi: 10.1371/journal.pone.0111242. eCollection 2014. PubMed PMID: 25347392; PubMed Central PMCID: PMC4210223.
15: Huang L, Zhang F, Tang Y, Qin J, Peng Y, Wu L, Wang F, Yuan Q, Peng Z, Liu J, Meng J, Tao L. Fluorofenidone attenuates inflammation by inhibiting the NF-кB pathway. Am J Med Sci. 2014 Jul;348(1):75-80. doi: 10.1097/MAJ.0000000000000187. PubMed PMID: 24534785.
16: Li XW, Du J, Hu GY, Hu CP, Li D, Li YJ, Li XH. Fluorofenidone attenuates vascular remodeling in hypoxia-induced pulmonary hypertension of rats. Can J Physiol Pharmacol. 2014 Jan;92(1):58-69. doi: 10.1139/cjpp-2013-0056. Epub 2013 Oct 11. PubMed PMID: 24383874.
17: Peng Y, Yang H, Wang N, Ouyang Y, Yi Y, Liao L, Shen H, Hu G, Wang Z, Tao L. Fluorofenidone attenuates hepatic fibrosis by suppressing the proliferation and activation of hepatic stellate cells. Am J Physiol Gastrointest Liver Physiol. 2014 Feb;306(3):G253-63. doi: 10.1152/ajpgi.00471.2012. Epub 2013 Dec 12. PubMed PMID: 24337009.
18: Qin J, Xie YY, Huang L, Yuan QJ, Mei WJ, Yuan XN, Hu GY, Cheng GJ, Tao LJ, Peng ZZ. Fluorofenidone inhibits nicotinamide adeninedinucleotide phosphate oxidase via PI3K/Akt pathway in the pathogenesis of renal interstitial fibrosis. Nephrology (Carlton). 2013 Oct;18(10):690-9. doi: 10.1111/nep.12128. PubMed PMID: 23841831.
19: Peng Y, Yang H, Zhu T, Zhao M, Deng Y, Liu B, Shen H, Hu G, Wang Z, Tao L. The antihepatic fibrotic effects of fluorofenidone via MAPK signalling pathways. Eur J Clin Invest. 2013 Apr;43(4):358-68. doi: 10.1111/eci.12053. Epub 2013 Feb 26. PubMed PMID: 23438945.
20: Meng J, Zou Y, Hu C, Zhu Y, Peng Z, Hu G, Wang Z, Tao L. Fluorofenidone attenuates bleomycin-induced pulmonary inflammation and fibrosis in mice via restoring caveolin 1 expression and inhibiting mitogen-activated protein kinase signaling pathway. Shock. 2012 Nov;38(5):567-73. doi: 10.1097/SHK.0b013e31826fe992. PubMed PMID: 23042199.

Explore Compound Types